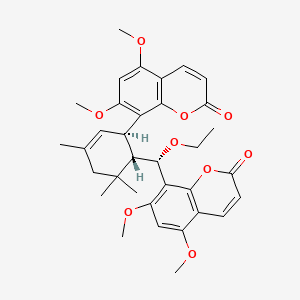

Toddalosin ethyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

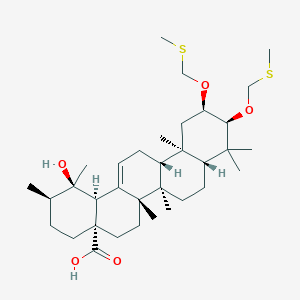

Toddalosin ethyl ether is a natural product primarily used in scientific research. The compound is characterized by its molecular formula C34H38O9 and a molecular weight of 590.67 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including Toddalosin ethyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another variation involves using silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods: Industrial production of simple symmetrical ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Análisis De Reacciones Químicas

Types of Reactions: Toddalosin ethyl ether undergoes several types of chemical reactions, including:

Acidic Cleavage: The most common reaction for ethers, where the C–O bond is cleaved using strong acids like HI or HBr. This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether.

Common Reagents and Conditions:

Acidic Cleavage: HI, HBr, and sometimes strong Lewis acids like boron tribromide (BBr3).

Oxidation and Reduction: Conditions vary based on the specific ether and desired products.

Major Products:

Acidic Cleavage: Produces alcohols and alkyl halides.

Aplicaciones Científicas De Investigación

Toddalosin ethyl ether is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some notable applications include:

Drug Delivery Systems: Its ability to form stable complexes makes it suitable for encapsulating drugs and enabling controlled release.

Coatings and Adhesives: Forms films with excellent mechanical strength and water resistance, useful in various industrial applications.

Food Packaging: Effective barrier properties against oxygen and water vapor, extending the shelf life of perishable foods.

Mecanismo De Acción

The mechanism of action for Toddalosin ethyl ether involves its interaction with molecular targets and pathways specific to its application. For instance, in drug delivery systems, it forms complexes that encapsulate drugs, allowing for controlled release and enhanced therapeutic efficacy . The exact molecular targets and pathways can vary based on the specific application and the nature of the drug or compound being delivered.

Comparación Con Compuestos Similares

Toddalosin ethyl ether is unique among coumarins due to its specific structural features and applications . Similar compounds include other coumarins and ethers used in scientific research, such as:

Coumarin: A parent compound with a simpler structure.

Ethyl Coumarin: Similar in structure but with different functional groups.

Methoxy Coumarin: Another derivative with distinct properties and applications.

Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out for its versatility and effectiveness in forming stable complexes for drug delivery and other uses .

Propiedades

Fórmula molecular |

C34H38O9 |

|---|---|

Peso molecular |

590.7 g/mol |

Nombre IUPAC |

8-[(1R,6S)-6-[(S)-(5,7-dimethoxy-2-oxochromen-8-yl)-ethoxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one |

InChI |

InChI=1S/C34H38O9/c1-9-41-33(29-25(40-8)16-23(38-6)20-11-13-27(36)43-32(20)29)30-21(14-18(2)17-34(30,3)4)28-24(39-7)15-22(37-5)19-10-12-26(35)42-31(19)28/h10-16,21,30,33H,9,17H2,1-8H3/t21-,30+,33+/m0/s1 |

Clave InChI |

ALWXFCXPFICKIV-UJPYDXGTSA-N |

SMILES isomérico |

CCO[C@@H]([C@H]1[C@@H](C=C(CC1(C)C)C)C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC |

SMILES canónico |

CCOC(C1C(C=C(CC1(C)C)C)C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)

![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)

![prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14764971.png)